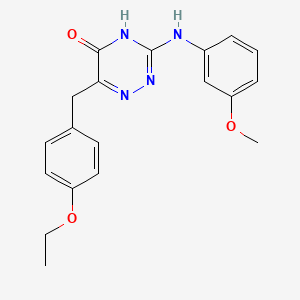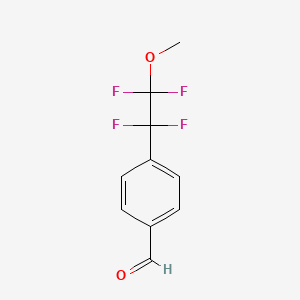
4-(1,1,2,2-Tetrafluor-2-methoxyethyl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is a chemical compound with the molecular formula C10H8F4O2 and a molecular weight of 236.17 g/mol . It belongs to the class of aldehydes and is characterized by the presence of a benzaldehyde group substituted with a tetrafluoro-2-methoxyethyl group at the para position . This compound is used in various fields such as medical research, environmental research, and industrial research.
Wissenschaftliche Forschungsanwendungen
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde typically involves the fluorination of 1,1,2,2-tetrafluoroethylene followed by a reaction with methanol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes and the use of advanced chemical reactors to maintain the necessary reaction conditions. The production process is designed to maximize yield and purity while minimizing environmental impact and ensuring safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid.
Reduction: 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde include:
- 4-(Methoxy)benzaldehyde
- 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Uniqueness
The uniqueness of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tetrafluoro-2-methoxyethyl group enhances its reactivity and stability compared to other benzaldehyde derivatives .
Eigenschaften
IUPAC Name |
4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOINXIXPJMEACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)C=O)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
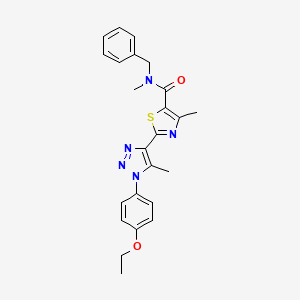
![2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2407006.png)
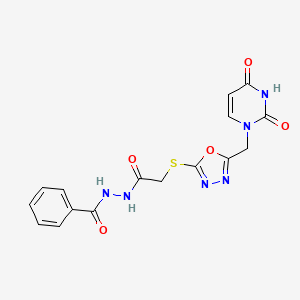
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)
![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)
![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)
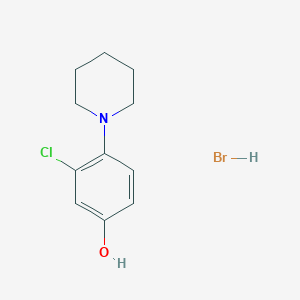
![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)
